2-Chloro-6(methylamino)purine

Xanthine oxidase inhibition Purine analogues Inhibitor potency

2-Chloro-6(methylamino)purine (CAS 82499-02-3) is a C2-chlorinated, C6-N-methylated purine derivative with molecular formula C₆H₆ClN₅ (MW 183.60). Physically, it is a solid with a melting point exceeding 300 °C and is commercially available at ≥97% purity.

Molecular Formula C6H6ClN5
Molecular Weight 183.60 g/mol
CAS No. 82499-02-3
Cat. No. B1353017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6(methylamino)purine
CAS82499-02-3
Molecular FormulaC6H6ClN5
Molecular Weight183.60 g/mol
Structural Identifiers
SMILESCNC1=NC(=NC2=C1NC=N2)Cl
InChIInChI=1S/C6H6ClN5/c1-8-4-3-5(10-2-9-3)12-6(7)11-4/h2H,1H3,(H2,8,9,10,11,12)
InChIKeyRIAVUEFUPHOGJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6(methylamino)purine CAS 82499-02-3: Purine Scaffold Identity and Key Characteristics for Procurement


2-Chloro-6(methylamino)purine (CAS 82499-02-3) is a C2-chlorinated, C6-N-methylated purine derivative with molecular formula C₆H₆ClN₅ (MW 183.60) . Physically, it is a solid with a melting point exceeding 300 °C and is commercially available at ≥97% purity . This compound serves dual roles: as a reagent in the regioselective synthesis of nucleoside analogues and nucleotide prodrugs [1], and as a biologically active purine scaffold investigated as a xanthine oxidase (XO) inhibitor [2]. Unlike generic purine precursors such as 2,6-dichloropurine that require sequential selective derivatisation, the pre-installed C6-methylamino group offers a convergent synthetic entry into C2-functionalised adenine mimics.

Why 2-Chloro-6(methylamino)purine Cannot Be Replaced by Closely Related Purine Analogs


C2- and C6-substituted purines are structurally minimal scaffolds, yet their biological activity is exquisitely sensitive to the identity and position of substituents. In the Hsieh et al. structure–activity study [1], recapitulated in Table 1 of the published paper, subtle permutations of the purine ring convert sub-micromolar XO inhibitors into inactive compounds. For example, swapping the 2-chloro/6-methylamino substitution pattern to a 2-amino/6-chloro pattern elevates the IC₅₀ from 10.19 µM to >200 µM—a >19-fold loss of activity [1]. Similarly, the unsubstituted parent 6-aminopurine (adenine) and the 2‑amino isomer differ by >18-fold in potency [1]. Consequently, generic procurement of “a 6‑substituted purine” or “a chloropurine” is not functionally equivalent.

Quantitative Differentiation Evidence for 2-Chloro-6(methylamino)purine Against Closest Analogs


Xanthine Oxidase Inhibitory Potency: IC₅₀ Head-to-Head with Allopurinol, 6-Aminopurine, and 2-Amino-6-chloropurine

In a direct comparative XO inhibition assay, 2-chloro-6(methylamino)purine achieved an IC₅₀ of 10.19 ± 0.10 µM, placing it between the clinical gold-standard allopurinol (IC₅₀ = 7.82 ± 0.12 µM) and the parent 6-aminopurine (IC₅₀ = 10.89 ± 0.13 µM). Critically, the closely related regioisomer 2-amino-6-chloropurine showed an IC₅₀ > 200 µM, representing a >19-fold loss of activity relative to the target compound [1].

Xanthine oxidase inhibition Purine analogues Inhibitor potency

Inhibition Mechanism: Non-Competitive vs. Competitive Kinetics Defining Inhibitor Class

Kinetic analysis identified 2-chloro-6(methylamino)purine as a non-competitive XO inhibitor, whereas the structurally related 4-aminopyrazolo[3,4-d]pyrimidine acts as a competitive inhibitor [1]. Non-competitive inhibition implies binding to an allosteric site independent of the substrate-binding pocket, meaning the inhibitor retains efficacy even at saturating xanthine concentrations.

Enzyme kinetics Non-competitive inhibition Inhibitor mechanism

Maximal Inhibition Efficacy at Saturating Concentration: Head-to-Head Percent Inhibition at 30 µM

At a fixed 30 µM inhibitor concentration, XO inhibition reached 78.6% for 2-chloro-6(methylamino)purine, compared with 93.8% for allopurinol, 61.3% for 6-aminopurine, and 49.8% for 4-aminopyrazolo[3,4-d]pyrimidine [1]. This demonstrates that the target compound achieves substantially greater maximal enzyme suppression than the 4-aminopyrazolo compound and the parent adenine, though it does not fully recapitulate the maximal efficacy of allopurinol.

Maximal inhibition Dose-response Efficacy

Low-Concentration Performance Superiority: Greater Inhibition Than Allopurinol at 2–5 µM

At low inhibitor concentrations (2–5 µM), both 2-chloro-6(methylamino)purine and 6-aminopurine demonstrated higher XO inhibition than allopurinol [1]. This observation indicates a steeper initial slope in the concentration-response curve, translating to superior fractional enzyme occupancy at sub-saturating doses.

Low-dose inhibition Concentration-response Early efficacy

Substitution Pattern Specificity: 2-Cl/6-NHMe vs 2-NH₂/6-Cl Confers >19-Fold Potency Differential

A direct pairwise comparison within the same assay reveals that 2-chloro-6(methylamino)purine (IC₅₀ = 10.19 µM) is >19-fold more potent than its closest isosteric analogue 2-amino-6-chloropurine (IC₅₀ > 200 µM) [1]. Both compounds contain one chlorine and one nitrogen-based substituent on the purine ring; the only difference is the positional swap of the chlorine and amino groups. This extreme sensitivity to regiochemistry demonstrates that the 2-Cl/6-NHMe pharmacophore is a privileged arrangement for XO inhibition.

Structure-activity relationship Substituent specificity Purine regioisomers

Procurement-Driven Application Scenarios for 2-Chloro-6(methylamino)purine Based on Quantitative Differentiation


Lead Compound for Non-Competitive Xanthine Oxidase Inhibitor Development in Gout and Hyperuricemia

With an IC₅₀ of 10.19 µM and a non-competitive inhibition mechanism [1], this compound serves as a differentiated scaffold for medicinal chemistry programmes targeting XO. Unlike competitive inhibitors that lose efficacy as substrate accumulates, the non-competitive mode ensures sustained enzyme blockade independent of xanthine levels—a valuable property for treating acute gout flares where purine catabolism is elevated. The compound's activity at low micromolar concentrations (2–5 µM) relative to allopurinol further supports its use as a starting point for optimising early-stage potency [1].

Mechanistic Probe for Allosteric Regulation of Xanthine Oxidase

The demonstrated non-competitive kinetics distinguish this compound from the well-characterised competitive inhibitors allopurinol and 4-aminopyrazolo[3,4-d]pyrimidine [1]. Researchers investigating XO allosteric sites or seeking to discriminate between orthosteric and allosteric inhibition can employ 2-chloro-6(methylamino)purine as a validated tool compound with documented enzyme kinetics, eliminating the need for de novo mechanism determination.

Regioselective Synthesis of 2-Substituted N6-Methyladenine Nucleoside Analogues and Nucleotide Prodrugs

As demonstrated in published synthetic schemes for anti-cancer and anti-inflammatory nucleotide prodrugs, 2-chloro-6-methylaminopurine undergoes efficient N9-alkylation under standard conditions (K₂CO₃, 18-crown-6, DMF, 60–70 °C) to afford protected nucleoside intermediates in 60% two-step yield [2]. The pre-installed C6-N-methyl group eliminates a subsequent amination step, offering a convergent route to N6-methyladenine-containing nucleoside libraries that is unavailable when starting from 2,6-dichloropurine.

Building Block for Selective Purinergic Receptor Ligands (P2Y₁ Antagonists)

The 2-chloro-6-methylaminopurine substructure appears in MRS 2279, a selective P2Y₁ receptor antagonist with an IC₅₀ of 52 nM [3]. Although the free base itself is not the active species, its commercial availability as a defined, high-purity intermediate (≥97% ) enables streamlined synthesis of conformationally constrained carbocyclic nucleotides targeting the P2Y receptor family, bypassing the need for in-house construction of the substituted purine core.

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